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molecular formula C8H16O3Si B3390384 2-Trimethylsilanyloxy-acrylic acid ethyl ester CAS No. 98253-69-1

2-Trimethylsilanyloxy-acrylic acid ethyl ester

Cat. No. B3390384
M. Wt: 188.3 g/mol
InChI Key: ZOVCJWPFNSHMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189758B2

Procedure details

A solution of trimethylsilyl trifluoromethylsulfonate (9.52 mL, 52.5 mmol) in anhydrous methylene chloride (10 mL) was added to a stirred ice-cooled solution of ethyl pyruvate (5.56 mL, 50 mmol) and diisopropylethyl amine (9.6 mL, 55 mmol) in anhydrous methylene chloride (100 mL) over a period of 15 minutes. The reaction was stirred on ice for 1.5 hours and then at room temperature for 3 hours. The solvent was evaporated at room temperature and the residue treated with anhydrous pentane (200 mL) and cooled in ice. The precipitated solid was filtered off. The filtrate was collected and the pentane evaporated to give 2-trimethylsilanyloxyacrylic acid ethyl ester as a light brown liquid (90% yield). The crude product was used for the next reaction without further purification.
Quantity
9.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(S([O:8][Si:9]([CH3:12])([CH3:11])[CH3:10])(=O)=O)(F)F.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=O.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH2:19]([O:18][C:13](=[O:17])[C:14]([O:8][Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH2:16])[CH3:20]

Inputs

Step One
Name
Quantity
9.52 mL
Type
reactant
Smiles
FC(F)(F)S(=O)(=O)O[Si](C)(C)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.56 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred on ice for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at room temperature
ADDITION
Type
ADDITION
Details
the residue treated with anhydrous pentane (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the pentane evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C(=C)O[Si](C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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